"2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole" molecular structure
"2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole" molecular structure
An In-Depth Technical Guide to 2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole: Synthesis, Characterization, and Potential Applications
Introduction
Pyrrole derivatives represent a cornerstone in the architecture of biologically significant molecules, forming the core of "pigments of life" such as heme and chlorophyll.[1] Their versatile structure has been extensively explored in medicinal chemistry and materials science, leading to compounds with a wide array of applications, including anti-inflammatory, antiviral, antitumor, and antifungal properties.[2] The subject of this guide, 2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole, is a synthetic pyrrole derivative that combines the stable 2,5-dimethylpyrrole scaffold with an N-aryl substituent bearing a trifluoromethyl (CF₃) group.
The strategic incorporation of a trifluoromethyl group is a well-established method in modern drug discovery.[3] This electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to improved potency and pharmacokinetic profiles.[3][4] This guide provides a comprehensive overview of the synthesis, structural characterization, and potential biological relevance of 2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole, tailored for researchers and professionals in drug development.
Molecular Structure and Physicochemical Properties
The molecular structure of 2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole consists of a central five-membered pyrrole ring, substituted with methyl groups at positions 2 and 5, and a 3-(trifluoromethyl)phenyl group attached to the nitrogen atom.
Caption: Molecular structure of 2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂F₃N | - |
| Molecular Weight | 239.24 g/mol | - |
| Predicted Boiling Point | 343.0±42.0 °C | [5] |
| Predicted Density | 1.20±0.1 g/cm³ | [5] |
| Predicted pKa | -6.04±0.70 | [5] |
Synthesis via Paal-Knorr Reaction
The most direct and widely used method for synthesizing N-substituted 2,5-dimethylpyrroles is the Paal-Knorr synthesis.[1][6] This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, hexane-2,5-dione, with a primary amine, 3-(trifluoromethyl)aniline.[7][8] The reaction is typically carried out under acidic conditions or simply by heating the reactants, often providing good to excellent yields.[1][2]
Caption: General workflow for the synthesis of the title compound via Paal-Knorr reaction.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Paal-Knorr methodologies.[9]
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine hexane-2,5-dione (1.14 g, 10 mmol) and 3-(trifluoromethyl)aniline (1.61 g, 10 mmol).
-
Solvent Addition (Optional): Add 20 mL of glacial acetic acid or ethanol as the solvent. Alternatively, the reaction can be performed solvent-free.[9] The choice of solvent can influence reaction time and yield.[2]
-
Reaction Execution: Heat the reaction mixture to 80-100°C with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. If the product precipitates as a solid, it can be collected by filtration. If it separates as an oil, extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic extracts, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield the pure 2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole.
Causality of Experimental Choices:
-
Reactant Stoichiometry: An equimolar ratio of the diketone and amine is used to ensure complete consumption of both starting materials.
-
Heating: The condensation reaction requires an energy input to overcome the activation barrier for the formation of the pyrrole ring.
-
Acid Catalyst (Optional): An acid catalyst protonates a carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack by the amine.[10] However, the reaction can also proceed without an external catalyst, especially at higher temperatures.[2]
-
Purification: The work-up and chromatography steps are essential to remove unreacted starting materials, by-products, and the solvent, ensuring the final product's high purity, which is critical for subsequent applications.
Paal-Knorr Reaction Mechanism
The mechanism for the Paal-Knorr pyrrole synthesis has been extensively studied. It proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration.[6]
-
Amine Addition: The primary amine nucleophilically attacks one of the protonated carbonyl groups of the 1,4-diketone to form a hemiaminal.
-
Dehydration & Imine Formation: The hemiaminal dehydrates to form an imine (Schiff base).
-
Intramolecular Cyclization: The remaining amino group attacks the second carbonyl group in an intramolecular fashion, forming a five-membered ring intermediate.
-
Final Dehydration: A final dehydration step occurs, leading to the formation of the aromatic pyrrole ring.[11]
Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
Spectroscopic Characterization
The structural confirmation of 2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole is achieved through a combination of spectroscopic techniques. The expected data, based on analogous structures, are summarized below.[12][13][14]
| Technique | Expected Data |
| ¹H NMR | - Aromatic Protons (CF₃-Ph ring): Multiple signals in the δ 7.2-7.8 ppm range. - Pyrrole Protons: A singlet around δ 5.8-6.0 ppm. - Methyl Protons: A singlet around δ 2.0-2.2 ppm. |
| ¹³C NMR | - Aromatic Carbons: Signals in the δ 115-140 ppm range. - CF₃ Carbon: A quartet due to C-F coupling. - Pyrrole Carbons: Signals around δ 105 ppm (C-H) and δ 128 ppm (C-CH₃). - Methyl Carbons: A signal around δ 13 ppm. |
| IR (cm⁻¹) | - C-H stretching (aromatic): ~3100-3000 cm⁻¹. - C-H stretching (aliphatic): ~2950-2850 cm⁻¹. - C=C stretching (aromatic/pyrrole): ~1600-1450 cm⁻¹. - C-F stretching: Strong absorptions in the ~1350-1100 cm⁻¹ region. |
| Mass Spec. (EI) | - Molecular Ion (M⁺): A peak at m/z = 239. |
Potential Applications and Biological Relevance
The unique combination of a pyrrole core and a trifluoromethyl-substituted phenyl ring suggests significant potential for this molecule in drug discovery and materials science.
Significance of the Trifluoromethyl Group
The CF₃ group is a bioisostere for several groups and is known to confer unique properties to bioactive molecules.[4] Its strong electron-withdrawing nature and high lipophilicity can:
-
Enhance Potency: The CF₃ group can improve binding to target proteins through favorable interactions.[3]
-
Improve Pharmacokinetics: It often increases metabolic stability by blocking sites susceptible to oxidative metabolism, thereby extending the compound's half-life.[3]
-
Increase Cell Permeability: Enhanced lipophilicity can facilitate passage through biological membranes.
Anticipated Biological Activities
Pyrrole derivatives are known to exhibit a wide spectrum of biological activities.[2][15] The presence of the trifluoromethyl group is often correlated with enhanced antimicrobial potency.[3] Studies on structurally related N-(trifluoromethyl)phenyl pyrazole derivatives have demonstrated significant activity against antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][16] These compounds were also effective at preventing and eradicating biofilms.[4][16] Furthermore, various trifluoromethyl-containing heterocyclic compounds have shown promising antifungal and antiviral activities.[17]
Caption: Relationship between structural features and potential biological activities.
Conclusion
2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole is a readily accessible compound via the robust Paal-Knorr synthesis. Its structure is strategically designed, merging a known bioactive heterocyclic core with a trifluoromethyl group, a key component in modern medicinal chemistry for enhancing drug-like properties. The anticipated spectroscopic profile provides a clear roadmap for its characterization. Based on the extensive literature on related compounds, this molecule stands as a promising candidate for further investigation, particularly in the development of new antimicrobial agents to combat drug-resistant pathogens. Its synthesis and study offer a valuable platform for researchers in drug discovery and organic synthesis.
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